molecular formula C20H17ClN4S B2781860 (E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477287-96-0

(E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2781860
CAS No.: 477287-96-0
M. Wt: 380.89
InChI Key: YTZIIBKPKROWOR-JJIBRWJFSA-N
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Description

(E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a trimethylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Paal–Knorr reaction, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The chlorophenyl group is then introduced through a substitution reaction, followed by the addition of the trimethylanilino moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Typically performed under acidic or basic conditions with oxidizing agents.

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the application and the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its combination of a thiazole ring, chlorophenyl group, and trimethylanilino moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4S/c1-12-8-13(2)19(14(3)9-12)25-24-17(10-22)20-23-18(11-26-20)15-4-6-16(21)7-5-15/h4-9,11,25H,1-3H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZIIBKPKROWOR-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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